molecular formula C20H15BrF2N4O2S B2813124 2-(((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one CAS No. 2320727-76-0

2-(((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one

Cat. No.: B2813124
CAS No.: 2320727-76-0
M. Wt: 493.33
InChI Key: XTOHJNHOFKTRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one (CAS 2320727-76-0) is a synthetic organic compound of significant interest in agricultural chemical research . This high-purity reagent features a complex molecular structure (C₂₀H₁₅BrF₂N₄O₂S) that incorporates both quinazolinone and 1,2,4-oxadiazole rings, a design associated with potent biological activity . Its structural profile suggests potential utility as a lead compound in the investigation of novel fungicidal agents, particularly for combating powdery mildew and other phytopathogenic fungi in crops . Compounds within the quinazolinone class, such as the established fungicide proquinazid, are known to exhibit preventative and curative activity by disrupting fungal signal transduction and inhibiting appressoria development, thereby stopping infections . Researchers can leverage this reagent in biochemical assays and structure-activity relationship (SAR) studies to explore its mechanism of action and optimize its efficacy profile. The compound is characterized by key identifiers including InChIKey (XTOHJNHOFKTRJB-UHFFFAOYSA-N), SMILES (BrC1=C(C=CC(=C1)C1=NOC(CSC2=NC3C=CC(=CC=3C(N2CCC)=O)F)=N1)F), and a calculated topological polar surface area of 96.9 Ų . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrF2N4O2S/c1-2-7-27-19(28)13-9-12(22)4-6-16(13)24-20(27)30-10-17-25-18(26-29-17)11-3-5-15(23)14(21)8-11/h3-6,8-9H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOHJNHOFKTRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including:

  • Oxadiazole ring : Known for diverse biological activities.
  • Quinazolinone moiety : Associated with various pharmacological effects.

Molecular Formula and Weight

  • Molecular Formula : C18H18BrFN4O2S
  • Molecular Weight : 441.33 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazolinones have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific compound under review may share these properties due to the presence of both the quinazolinone and oxadiazole functionalities.

StudyCompoundActivityMechanism
Quinazolinone derivativesAnticancerInduces apoptosis
Oxadiazole derivativesAntimicrobialInhibits DNA synthesis

Antimicrobial Activity

The oxadiazole component is known for its antimicrobial properties. Research has demonstrated that oxadiazole derivatives can effectively combat bacterial infections by disrupting bacterial cell wall synthesis. The compound's potential as an antimicrobial agent warrants further investigation.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways related to cell growth and survival.

Case Studies

  • Case Study on Anticancer Activity : A study involving similar quinazolinone derivatives showed a significant reduction in tumor size in xenograft models, suggesting that the compound may have similar efficacy in vivo.
  • Case Study on Antimicrobial Efficacy : A comparative analysis of oxadiazole derivatives indicated that modifications to the structure could enhance antibacterial activity against resistant strains.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against influenza viruses. The oxadiazole derivatives have been synthesized and tested for their ability to inhibit viral replication. For instance, compounds derived from similar structures have shown promising results against the H5N1 avian influenza virus, with effective concentrations (EC50) and lethal doses (LD50) determined through plaque reduction assays on cell lines such as Madin-Darby canine kidney cells .

Anticancer Potential

The quinazoline moiety is known for its anticancer activity. The incorporation of the oxadiazole and bromo-fluorophenyl groups may enhance the compound's efficacy against various cancer cell lines. Research indicates that quinazoline derivatives can inhibit specific kinases involved in tumor growth and proliferation. This compound could potentially serve as a lead structure for developing new anticancer agents targeting these pathways.

Drug Design and Development

The unique structural features of 2-(((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one make it a valuable candidate in drug design. The presence of multiple functional groups allows for modifications that can optimize pharmacokinetic properties, such as solubility and bioavailability. Structure-activity relationship (SAR) studies can be conducted to refine its efficacy and reduce toxicity.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in therapeutic settings. Preliminary studies suggest that it may interact with specific biological targets involved in viral replication or cancer cell signaling pathways. Detailed mechanistic studies can elucidate how the compound exerts its effects at the molecular level, paving the way for targeted therapies.

Case Studies and Research Findings

StudyFindings
Antiviral Activity StudyDemonstrated effective inhibition of H5N1 virus with promising EC50 values .
Anticancer ResearchQuinazoline derivatives show potential in inhibiting tumor growth through kinase inhibition .
Drug Design StudiesHighlighted the importance of structural diversity for optimizing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of a 6-fluoroquinazolinone core, a propyl side chain, and a thioether-linked 1,2,4-oxadiazole-bromo-fluorophenyl group. Key comparisons include:

Compound Core Structure Substituents Reported Bioactivity
Target Compound (this article) Quinazolinone 6-Fluoro, 3-propyl, thioether-linked 1,2,4-oxadiazole-bromo-fluorophenyl Hypothesized kinase inhibition (inference)
Rapa (Reference from ) Macrolide Complex polyketide structure Immunosuppressant, mTOR inhibition
Compound 1 & 7 () Modified macrolides Structural variations in regions A (39–44) and B (29–36) Similar to Rapa but with altered solubility
Lumped Surrogates () Variable Grouped by similar chemical environments (e.g., halogenated aromatics) Streamlined reactivity modeling

Key Observations :

  • Thioether Linker: Unlike ether or methylene linkers in similar quinazolinones, the thioether group may confer redox sensitivity or alter metabolic stability .
  • Quinazolinone vs. Macrolide Cores: While Rapa and its analogues () rely on macrolide scaffolds for mTOR binding, the target compound’s quinazolinone core suggests divergent mechanisms, possibly targeting kinases like EGFR or VEGFR .
NMR Profiling and Chemical Environment

As demonstrated in , NMR chemical shifts (e.g., regions A and B in macrolides) can pinpoint substituent effects. For the target compound:

  • Region A (1,2,4-oxadiazole protons) : Expected downfield shifts due to electron-withdrawing fluorophenyl groups.
  • Region B (quinazolinone protons): The 6-fluoro substituent would deshield adjacent protons, mirroring trends observed in halogenated aromatics .
Lumping Strategy for Predictive Modeling

’s lumping strategy groups compounds with similar structural motifs (e.g., halogenated aromatics, oxadiazoles) to predict reactivity or bioactivity. The target compound could be lumped with:

  • Group 1: Halogenated quinazolinones (e.g., 6-fluoro-3-alkyl derivatives).
  • Group 2 : 1,2,4-Oxadiazole-containing molecules with thioether linkers. This approach simplifies computational modeling but may overlook nuances in target selectivity .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis involves a multi-step process:

  • Oxadiazole formation : Condensation of a hydrazide with a carboxylic acid derivative using phosphorus oxychloride (POCl₃) at 80–100°C .
  • Thioether coupling : Reaction of the oxadiazole intermediate with a thiol-containing quinazolinone precursor in dry dichloromethane under inert atmosphere .
  • Propyl group introduction : Alkylation using 1-bromopropane and a base like K₂CO₃ . Yield optimization requires precise stoichiometry (1.5 eq. POCl₃ for cyclization) and microwave-assisted methods (e.g., 150 W, 120°C for 20 minutes) to enhance efficiency .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural confirmation : ¹H/¹³C/¹⁹F NMR and HRMS to verify molecular weight and substituent positions .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm; >95% purity threshold) .
  • Polymorphism screening : Differential scanning calorimetry (DSC) to identify solvent-dependent crystallization patterns .

Advanced Questions

Q. How can researchers resolve contradictory biological activity data across studies?

Contradictions may stem from assay variability or compound instability. Mitigation strategies include:

  • Standardized assays : Use ATCC-validated cell lines (e.g., HEK293 for kinase inhibition) and control storage conditions (-20°C under argon) .
  • Metabolite profiling : LC-MS/MS to detect degradation products (e.g., hydrolyzed oxadiazole rings) .
  • Cross-study SAR analysis : Compare with analogs (e.g., triazole derivatives showing IC₅₀ = 2.1 μM against S. aureus ) to isolate substituent effects.

Q. What experimental designs are optimal for studying environmental stability?

Adopt a split-plot design with:

  • Abiotic factors : Hydrolysis (pH 3, 7, 11 at 37°C) and photolysis (xenon arc lamp, simulated sunlight) monitored via LC-MS .
  • Biotic degradation : OECD Test Guideline 201 for microbial activity in soil/water systems .
  • Ecotoxicology : Algal growth inhibition assays (Chlorella vulgaris, 72-hour exposure) .

Q. How can computational methods enhance SAR understanding?

  • Molecular docking : AutoDock Vina to predict binding modes with kinase domains (e.g., EGFR).
  • QSAR modeling : Incorporate Hammett σ constants for substituents (-Br: σₚ = 0.23; -F: σₚ = 0.06) to quantify electronic effects on bioactivity .
  • Molecular dynamics : GROMACS simulations (100 ns trajectories) to assess protein-ligand stability .

Q. What methodologies improve synthetic scalability while maintaining regiochemical control?

  • Design of Experiments (DoE) : Central composite design to optimize POCl₃ equivalents (1.2–2.0 eq.) and reaction time (2–6 hours) .
  • Catalyst screening : Compare Pd(OAc)₂ (homogeneous) vs. Pd/C (heterogeneous) for thioether coupling .
  • Continuous flow reactors : Mitigate exothermicity during oxadiazole cyclization for safer scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.